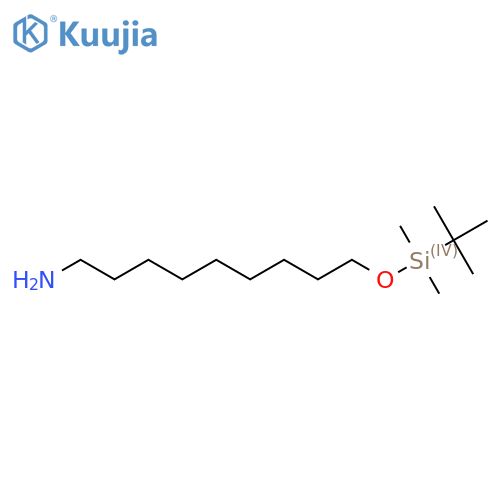

Cas no 1160999-24-5 (9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)

1160999-24-5 structure

商品名:9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine 化学的及び物理的性質

名前と識別子

-

- AKOS037655030

- MS-21790

- 9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine

- A1-17799

- 1160999-24-5

- TQP1313

-

- インチ: 1S/C15H35NOSi/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h6-14,16H2,1-5H3

- InChIKey: CUXQQZWCJCBYNW-UHFFFAOYSA-N

- ほほえんだ: [Si](C)(C)(C(C)(C)C)OCCCCCCCCCN

計算された属性

- せいみつぶんしりょう: 273.248791274g/mol

- どういたいしつりょう: 273.248791274g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 11

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-21790-0.5G |

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine |

1160999-24-5 | >95% | 0.5g |

£2205.00 | 2025-02-09 |

9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1160999-24-5 (9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量